molecular formula C18H13F3N2O2S B2591968 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-90-7

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2591968
CAS RN: 330189-90-7
M. Wt: 378.37
InChI Key: ZAEBJZJMBACKGB-UHFFFAOYSA-N
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Description

“N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Future Directions

Thiazoles have diverse biological activities and have been the subject of considerable growing interest for designing new antitumor agents . Therefore, the study of thiazole derivatives, including “N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide”, could be a promising direction for future research.

Mechanism of Action

properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c1-25-15-8-3-2-7-13(15)14-10-26-17(22-14)23-16(24)11-5-4-6-12(9-11)18(19,20)21/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBJZJMBACKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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